7,8-Dithiabicyclo[4.2.0]oct-1(6)-ene-2,3,4,5-tetrathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dithiabicyclo[4.2.0]oct-1(6)-ene-2,3,4,5-tetrathione: is a complex organic compound characterized by its unique bicyclic structure containing sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dithiabicyclo[4.2.0]oct-1(6)-ene-2,3,4,5-tetrathione typically involves multi-step reactions starting from simpler organic molecules. One common method involves the use of rhodium (I) complexes as catalysts to facilitate the formation of the bicyclic structure . The reaction conditions often require precise temperature control and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, ensuring consistent quality of the catalysts, and implementing efficient purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 7,8-Dithiabicyclo[4.2.0]oct-1(6)-ene-2,3,4,5-tetrathione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Rhodium (I) complexes, palladium catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced sulfur-containing compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7,8-Dithiabicyclo[4.2.0]oct-1(6)-ene-2,3,4,5-tetrathione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound may be used to study the interactions of sulfur-containing molecules with biological systems. Its reactivity can help in understanding the role of sulfur in various biochemical processes.
Industry: In industry, this compound could be used in the production of materials with specific properties, such as polymers or coatings that require sulfur-containing components.
Mecanismo De Acción
The mechanism by which 7,8-Dithiabicyclo[4.2.0]oct-1(6)-ene-2,3,4,5-tetrathione exerts its effects involves its ability to interact with various molecular targets. The sulfur atoms in the compound can form bonds with other elements, facilitating reactions that modify the structure and function of target molecules. This interaction can affect molecular pathways, leading to changes in biological or chemical systems.
Comparación Con Compuestos Similares
7,8-Dimethyl-2,5-dithiabicyclo[4.2.0]oct-1(6)-ene: This compound has a similar bicyclic structure but with methyl groups attached, which can alter its reactivity and applications.
Bicyclo[4.2.0]octa-1,3,5-triene: Another bicyclic compound with different substituents, used in various chemical reactions.
Uniqueness: 7,8-Dithiabicyclo[4.2.0]oct-1(6)-ene-2,3,4,5-tetrathione is unique due to its specific arrangement of sulfur atoms within the bicyclic framework. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
136862-82-3 |
---|---|
Fórmula molecular |
C6S6 |
Peso molecular |
264.5 g/mol |
Nombre IUPAC |
7,8-dithiabicyclo[4.2.0]oct-1(6)-ene-2,3,4,5-tetrathione |
InChI |
InChI=1S/C6S6/c7-1-2(8)4(10)6-5(3(1)9)11-12-6 |
Clave InChI |
CMJKJOZOJFGIJM-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=S)C(=S)C(=S)C1=S)SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.